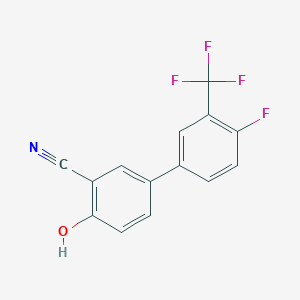
3-Cyano-5-(4-fluoro-3-trifluoromethylphenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyano-5-(4-fluoro-3-trifluoromethylphenyl)phenol, 95% (also known as 3-CFT) is a synthetic compound that has been widely studied in the scientific community for its potential applications in the field of pharmacology. 3-CFT is a white crystalline solid with a melting point of 108-112 °C and a boiling point of 243-245 °C. It is soluble in water, ethanol, and acetone, and is insoluble in other organic solvents. 3-CFT has a molecular weight of 284.3 g/mol and a molecular formula of C14H9F4NO.
Aplicaciones Científicas De Investigación
3-CFT has been studied extensively in the scientific community due to its potential applications in various fields. It has been studied as a potential inhibitor of enzymes such as cytochrome P450, monoamine oxidase, and acetylcholinesterase. It has also been studied as a potential anti-cancer agent and as a potential inhibitor of the growth of various bacteria and fungi. Additionally, 3-CFT has been studied as a potential antioxidant and anti-inflammatory agent.
Mecanismo De Acción
The mechanism of action of 3-CFT is not fully understood. However, it is believed that it acts by inhibiting the activity of enzymes such as cytochrome P450, monoamine oxidase, and acetylcholinesterase. Additionally, it is believed to act as an antioxidant and anti-inflammatory agent by scavenging reactive oxygen species and inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-CFT are not fully understood. However, it has been shown to inhibit the activity of certain enzymes, scavenge reactive oxygen species, and inhibit the production of pro-inflammatory cytokines. Additionally, it has been shown to have anti-cancer and anti-microbial activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 3-CFT in laboratory experiments is its high purity and relative ease of synthesis. Additionally, it is relatively stable and can be stored at room temperature. However, 3-CFT is not very soluble in organic solvents, which may limit its use in certain experiments.
Direcciones Futuras
The potential applications of 3-CFT are vast and there are many possible future directions for its research. These include further studies on its mechanism of action, studies on its effects on other enzymes and proteins, studies on its anti-cancer and anti-microbial effects, and studies on its potential uses in drug delivery systems. Additionally, further research is needed to explore its potential applications in the fields of agriculture and biotechnology.
Métodos De Síntesis
3-CFT is synthesized from the reaction of 4-fluoro-3-trifluoromethylphenol and sodium cyanide in aqueous ethanol. The reaction is conducted at room temperature and the product is purified by column chromatography. The yield of 3-CFT from this reaction is typically 95%.
Propiedades
IUPAC Name |
3-[4-fluoro-3-(trifluoromethyl)phenyl]-5-hydroxybenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F4NO/c15-13-2-1-9(6-12(13)14(16,17)18)10-3-8(7-19)4-11(20)5-10/h1-6,20H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEMHPTRXYDPGCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)C#N)O)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F4NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40684969 |
Source


|
| Record name | 4'-Fluoro-5-hydroxy-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40684969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyano-5-(4-fluoro-3-trifluoromethylphenyl)phenol | |
CAS RN |
1261929-87-6 |
Source


|
| Record name | 4'-Fluoro-5-hydroxy-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40684969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-Cyano-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6377087.png)






![2-Cyano-4-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6377127.png)
![2-Cyano-4-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6377137.png)